



Quantitative Analysis of Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs)

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Compound of Interest		
Compound Name:	Lansoprazole sulfone N-oxide	
Cat. No.:	B194816	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) are a significant concern for the pharmaceutical industry and regulatory agencies. These impurities have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] Consequently, their levels in the final drug product are strictly controlled to minimize any potential carcinogenic risk to patients. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3][4] This document outlines a risk-based approach to identify, categorize, qualify, and control these impurities.[1][3]

The cornerstone of GTI control is the Threshold of Toxicological Concern (TTC), a concept that defines a level of exposure to a substance that is considered to be of negligible risk. For most genotoxic impurities, the TTC is set at 1.5 μ g/day for lifetime exposure.[5][6] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels, often in the parts per million (ppm) range relative to the API.

This application note provides detailed protocols and guidance for the quantitative analysis of common classes of genotoxic impurities in APIs, including alkyl halides and sulfonate esters, using state-of-the-art analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).



Regulatory Framework and Risk Assessment

The ICH M7 guideline provides a structured framework for the management of genotoxic impurities. A critical first step is the hazard assessment to identify potential GTIs. This involves an analysis of the synthetic route of the API and potential degradation products.[1][7]

ICH M7 Classification of Impurities

Impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential, which dictates the required control strategy.[1][8]

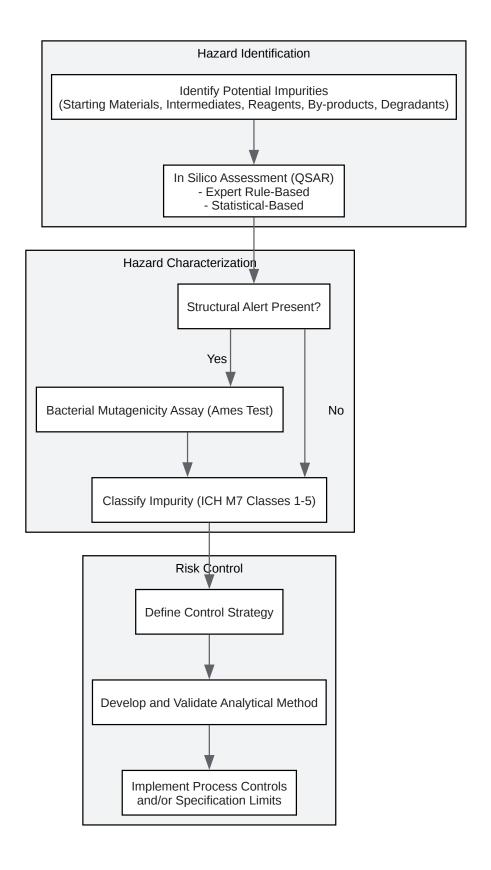
Class	Definition	Proposed Action for Control
Class 1	Known mutagenic carcinogens.	Control at or below a compound-specific acceptable limit.
Class 2	Known mutagens with unknown carcinogenic potential.	Control at or below the acceptable intake (TTC).
Class 3	Alerting structure, unrelated to the API structure; no mutagenicity data.	Control at or below the acceptable intake (TTC) or conduct a bacterial mutagenicity assay. If nonmutagenic, treat as Class 5. If mutagenic, treat as Class 2.
Class 4	Alerting structure, but the alert is also present in the API or related compounds that have tested negative for mutagenicity.	Treat as a non-mutagenic impurity.
Class 5	No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity.	Treat as a non-mutagenic impurity.



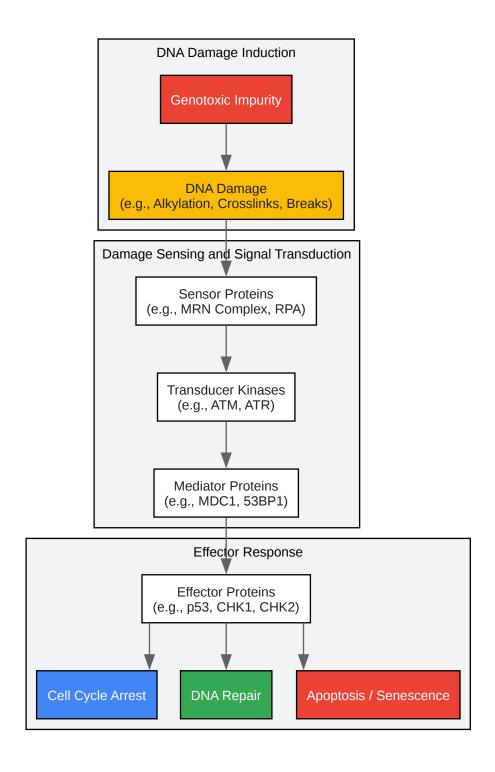
Risk Assessment Workflow

A systematic risk assessment is crucial to identify and control potential genotoxic impurities throughout the drug development process. The following diagram illustrates a typical workflow based on ICH M7 principles.









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